molecular formula C23H22Cl2N2O4S B3653045 N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3653045
M. Wt: 493.4 g/mol
InChI Key: HIBMILPUFBTCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, methoxyphenyl, and methylphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives and sulfonyl-containing compounds, such as:

Uniqueness

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and methoxyphenyl groups contribute to its reactivity and potential biological activities, while the sulfonyl group enhances its stability and solubility.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-16-7-11-19(12-8-16)32(29,30)27(21-5-3-4-6-22(21)31-2)15-23(28)26-14-17-9-10-18(24)13-20(17)25/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBMILPUFBTCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.